2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound with the IUPAC name reflecting its intricate structure. This compound is classified as a benzamide, characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system. Its molecular formula is and it has a molecular weight of 447.5 g/mol .
The compound has potential applications in medicinal chemistry, particularly as a therapeutic agent targeting specific biological pathways. Its unique structure suggests enhanced solubility and biological activity, making it an interesting candidate for further research in drug development .
The synthesis of 2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple synthetic steps:
Technical details regarding reaction conditions and yields are crucial for optimizing the synthesis process and ensuring high purity of the final product.
The molecular structure of 2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can be described as follows:
The chemical structure can be represented in various formats such as SMILES: COc1ccc(C(=O)NCCn2ncc3c(=O)n(Cc4cccc(C)c4)cnc32)c(OC)c1
.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 447.5 g/mol |
CAS Number | 921897-18-9 |
The chemical reactivity of 2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide may involve:
These reactions are essential for exploring modifications that could enhance pharmacological properties or alter bioavailability .
The mechanism of action for 2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is hypothesized to involve:
Experimental studies are required to elucidate specific molecular targets and confirm its biological effects through downstream signaling pathways .
Due to limited data on certain physical properties such as density and boiling point, further experimental characterization is necessary for comprehensive analysis.
The compound's stability under various pH conditions and its solubility profile are critical for determining its potential applications in drug formulation.
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
The primary applications of 2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide lie in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: